![molecular formula C8H5ClN2O2 B3317644 4-Chloro-7-nitro-1H-indole CAS No. 96831-52-6](/img/structure/B3317644.png)
4-Chloro-7-nitro-1H-indole
Overview
Description
4-Chloro-7-nitro-1H-indole is a chemical compound with the CAS Number: 96831-52-6 . It has a molecular weight of 196.59 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The linear formula of this compound is C8H5CLN2O2 . The InChI Code is 1S/C8H5ClN2O2/c9-6-1-2-7 (11 (12)13)8-5 (6)3-4-10-8/h1-4,10H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, indole derivatives are known to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body .Physical And Chemical Properties Analysis
This compound has a molecular weight of 196.59 . The IUPAC name is this compound . The InChI Code is 1S/C8H5ClN2O2/c9-6-1-2-7 (11 (12)13)8-5 (6)3-4-10-8/h1-4,10H .Scientific Research Applications
4-Chloro-7-nitro-1H-indole has a number of applications in the scientific field. It is used as a building block for the synthesis of other compounds, and is also used in the synthesis of pharmaceuticals and agrochemicals. In addition, this compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. It has been used in studies of the effects of drugs on the human body, and in studies of the biochemical and physiological effects of various compounds.
Mechanism of Action
Target of Action
4-Chloro-7-nitro-1H-indole, like other indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . This broad-spectrum interaction makes indole derivatives valuable for developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to inhibit biofilm formation in bacteria , suggesting that this compound might also interact with similar pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Advantages and Limitations for Lab Experiments
4-Chloro-7-nitro-1H-indole is a useful compound for laboratory experiments due to its high solubility and stability. It is also easy to synthesize, and can be stored for long periods of time without losing its potency. However, there are some limitations to its use in the laboratory. This compound is toxic in high concentrations, and should be handled with care when used in experiments. In addition, it can react with other compounds, and should not be used in experiments involving other compounds.
Future Directions
There are a number of potential future directions for research involving 4-Chloro-7-nitro-1H-indole. It could be used to study the effects of drugs on the human body, as well as the biochemical and physiological effects of various compounds. In addition, it could be used to study the effects of oxidative stress on the body, as well as the effects of aging. It could also be used to study the effects of environmental toxins, and to develop new drugs and treatments for various diseases. Finally, it could be used to develop new agrochemicals, and to study the effects of various compounds on the environment.
properties
IUPAC Name |
4-chloro-7-nitro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-1-2-7(11(12)13)8-5(6)3-4-10-8/h1-4,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHBCNHRLXZLGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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